

nickel gluconate CAS number and molecular formula

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Compound of Interest

Compound Name: Nickel gluconate

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In-Depth Technical Guide to Nickel Gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **nickel gluconate**, including its chemical identity, physicochemical properties, synthesis, quality control, and biological significance. The information is intended to support research, development, and quality assessment of this compound.

Chemical Identity and Properties

Nickel gluconate is the nickel(II) salt of D-gluconic acid. It is utilized as a nutritional supplement and as an intermediate in the pharmaceutical industry.

Table 1: Chemical and Physical Properties of Nickel Gluconate



Property	Value	Reference(s)
CAS Number	71957-07-8	[1]
Molecular Formula	C12H22NiO14	[1]
Molecular Weight	448.99 g/mol	[1]
Appearance	Green crystalline powder or granules	[2][3]
Solubility	Soluble in water	[2]

Note: Some sources may report the molecular formula as C₁₂H₂₀NiO₁₄ with a molecular weight of 446.97 g/mol , which may represent an anhydrous form.[2][3]

Synthesis of Nickel Gluconate

The synthesis of **nickel gluconate** can be achieved through the reaction of a nickel(II) salt with gluconic acid or a gluconate salt. A common laboratory-scale preparation involves the reaction of nickel(II) carbonate with D-gluconic acid.

Experimental Protocol: Synthesis from Nickel(II) Carbonate

Objective: To synthesize nickel(II) gluconate from nickel(II) carbonate and D-gluconic acid.

Materials:

- Nickel(II) carbonate (NiCO₃)
- D-gluconic acid (50% solution in water)
- Deionized water
- Ethanol
- pH meter or pH indicator strips



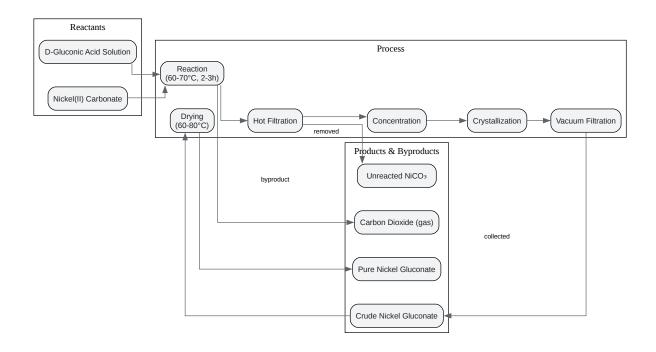
- Heating mantle with magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- · Drying oven

Procedure:

- In a reaction flask equipped with a magnetic stirrer and a heating mantle, add a stoichiometric amount of D-gluconic acid solution.
- Slowly add a molar excess of nickel(II) carbonate powder to the gluconic acid solution while stirring. The addition should be gradual to control the effervescence (release of CO₂).
- Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 2-3 hours to ensure the reaction goes to completion.
- Monitor the pH of the reaction mixture. The reaction is complete when the pH becomes neutral (pH 6.5-7.5) and the effervescence ceases.
- Filter the hot solution to remove any unreacted nickel(II) carbonate and other insoluble impurities.
- Concentrate the filtrate by evaporating a portion of the water under reduced pressure to obtain a supersaturated solution.
- Cool the concentrated solution to room temperature and then further in an ice bath to induce crystallization.
- Collect the precipitated green crystals of **nickel gluconate** by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the purified **nickel gluconate** crystals in a drying oven at 60-80°C to a constant weight.

Synthesis Workflow





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Caption: Workflow for the synthesis of **nickel gluconate**.

Quality Control

The quality of **nickel gluconate** can be assessed through various analytical methods to determine its identity, purity, and compliance with specifications.



Table 2: Quality Control Specifications for Nickel Gluconate

Parameter	Specification
Assay (as Ni)	12.5% - 14.5% (on dried basis)
Loss on Drying	≤ 10.0%
Chloride (CI)	≤ 0.05%
Sulfate (SO ₄)	≤ 0.1%
Lead (Pb)	≤ 10 ppm
Arsenic (As)	≤ 3 ppm

Experimental Protocol: Assay of Nickel by Complexometric Titration

Objective: To determine the nickel content in a sample of **nickel gluconate** by complexometric titration with EDTA.

Materials:

- Nickel gluconate sample
- Ethylenediaminetetraacetic acid (EDTA) disodium salt solution (0.05 M, standardized)
- Ammonia-ammonium chloride buffer solution (pH 10)
- Murexide indicator
- Deionized water
- Analytical balance
- · Burette, pipette, and conical flasks

Procedure:



- Accurately weigh about 0.5 g of the nickel gluconate sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.
- Add 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
- Add a small amount (approximately 50 mg) of murexide indicator to the solution. The solution should turn yellow.
- Titrate the solution with the standardized 0.05 M EDTA solution. The titration should be performed slowly, especially near the endpoint.
- The endpoint is reached when the color of the solution changes from yellow to a distinct purple.
- Record the volume of EDTA solution consumed.
- Calculate the percentage of nickel in the sample using the following formula:

% Ni = (V EDTA × M EDTA × Molar Mass Ni) / (Weight sample) × 100

Where:

- V EDTA = Volume of EDTA solution consumed (in L)
- M EDTA = Molarity of the EDTA solution (in mol/L)
- Molar Mass Ni = Molar mass of nickel (58.69 g/mol)
- Weight_sample = Weight of the nickel gluconate sample (in g)

Biological Significance and Signaling Pathways

Nickel is an essential trace element for several organisms and plays a role in various enzymatic reactions. However, at higher concentrations, nickel can be toxic and has been shown to interfere with cellular signaling pathways.

Role in Enzymatic Reactions



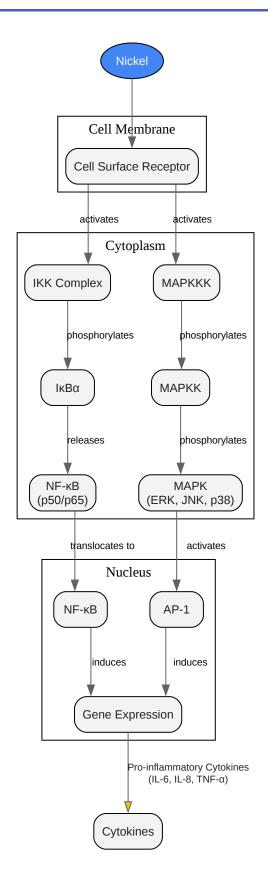
Nickel is a key component of several enzymes, including:

- Urease: Catalyzes the hydrolysis of urea.
- Hydrogenase: Involved in the metabolism of hydrogen gas.
- Carbon monoxide dehydrogenase (CODH): Catalyzes the interconversion of carbon monoxide and carbon dioxide.
- Superoxide dismutase (SOD): Protects cells from oxidative damage.

Impact on Cellular Signaling Pathways

Exposure to nickel compounds can activate inflammatory and stress-related signaling pathways. Nickel has been shown to induce the production of pro-inflammatory cytokines by activating pathways such as NF-kB and MAPKs.





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Caption: Nickel-induced activation of NF-kB and MAPK signaling pathways.



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